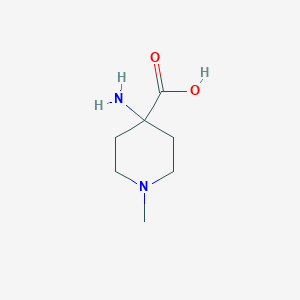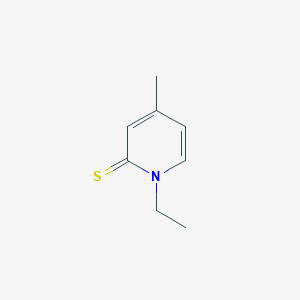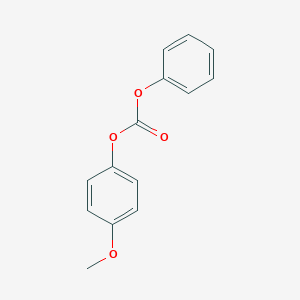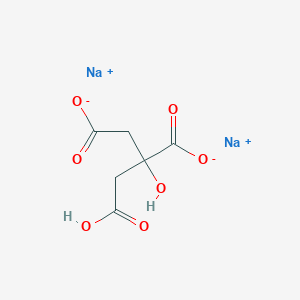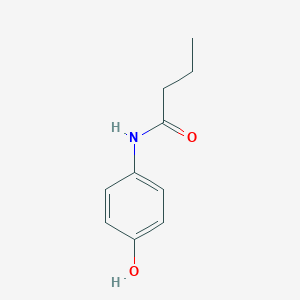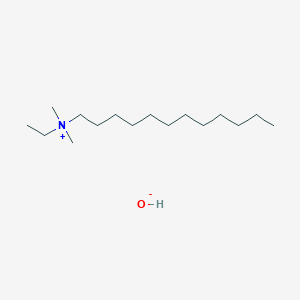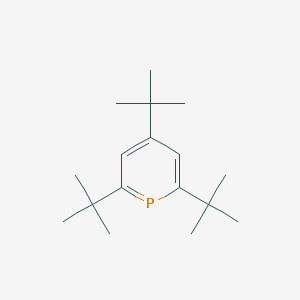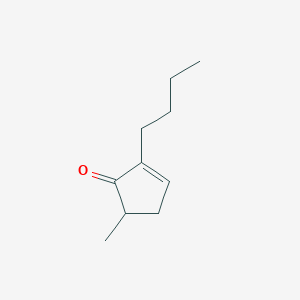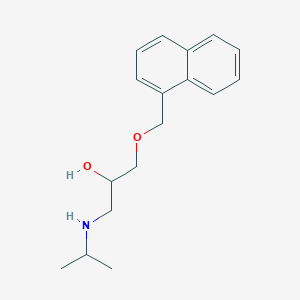
2-Propanol, 1-(isopropylamino)-3-(1-naphthylmethoxy)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Propanol, 1-(isopropylamino)-3-(1-naphthylmethoxy)-, also known as IPA-3, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized in 2006 and has since been used in various studies to investigate the mechanism of action and physiological effects of different signaling pathways.
作用机制
2-Propanol, 1-(isopropylamino)-3-(1-naphthylmethoxy)- works by inhibiting the activity of the protein Rac1, which is a member of the Rho GTPase family. Rac1 plays a key role in regulating cell migration, invasion, and adhesion. By inhibiting Rac1, 2-Propanol, 1-(isopropylamino)-3-(1-naphthylmethoxy)- can block these processes and prevent cancer cells from spreading.
生化和生理效应
2-Propanol, 1-(isopropylamino)-3-(1-naphthylmethoxy)- has been shown to have a number of biochemical and physiological effects. For example, it has been shown to inhibit the growth and survival of cancer cells. It has also been shown to inhibit the migration and invasion of cancer cells. In addition, it has been shown to regulate the activity of various signaling pathways, including the Akt pathway.
实验室实验的优点和局限性
One advantage of 2-Propanol, 1-(isopropylamino)-3-(1-naphthylmethoxy)- is that it is a small molecule inhibitor, which makes it easy to use in lab experiments. It is also relatively stable and has a long shelf life. However, one limitation of 2-Propanol, 1-(isopropylamino)-3-(1-naphthylmethoxy)- is that it can be toxic to cells at high concentrations, which can limit its use in certain experiments.
未来方向
There are many potential future directions for research involving 2-Propanol, 1-(isopropylamino)-3-(1-naphthylmethoxy)-. One area of interest is the development of new inhibitors that target other members of the Rho GTPase family. Another area of interest is the development of new therapies that use 2-Propanol, 1-(isopropylamino)-3-(1-naphthylmethoxy)- or other inhibitors to treat cancer and other diseases. Finally, there is a need for further research to better understand the mechanism of action and physiological effects of 2-Propanol, 1-(isopropylamino)-3-(1-naphthylmethoxy)- and other small molecule inhibitors.
合成方法
The synthesis of 2-Propanol, 1-(isopropylamino)-3-(1-naphthylmethoxy)- involves a series of chemical reactions. The starting material is 1-naphthol, which is reacted with 1-bromo-3-chloropropane to form 1-(1-naphthyl)-3-chloropropane. This intermediate is then reacted with isopropylamine to form 1-(isopropylamino)-3-(1-naphthyl)-propane. Finally, this compound is reacted with sodium hydride and 1-bromo-2-methoxyethane to form 2-Propanol, 1-(isopropylamino)-3-(1-naphthylmethoxy)-.
科学研究应用
2-Propanol, 1-(isopropylamino)-3-(1-naphthylmethoxy)- has been used in various scientific studies to investigate the role of different signaling pathways in various physiological processes. For example, it has been used to study the role of the Rho GTPase pathway in cancer cell migration and invasion. It has also been used to study the role of the Akt pathway in regulating cell growth and survival.
属性
CAS 编号 |
19343-21-6 |
|---|---|
产品名称 |
2-Propanol, 1-(isopropylamino)-3-(1-naphthylmethoxy)- |
分子式 |
C17H23NO2 |
分子量 |
273.37 g/mol |
IUPAC 名称 |
1-(naphthalen-1-ylmethoxy)-3-(propan-2-ylamino)propan-2-ol |
InChI |
InChI=1S/C17H23NO2/c1-13(2)18-10-16(19)12-20-11-15-8-5-7-14-6-3-4-9-17(14)15/h3-9,13,16,18-19H,10-12H2,1-2H3 |
InChI 键 |
CGWQTISTAGCHPU-UHFFFAOYSA-N |
SMILES |
CC(C)NCC(COCC1=CC=CC2=CC=CC=C21)O |
规范 SMILES |
CC(C)NCC(COCC1=CC=CC2=CC=CC=C21)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



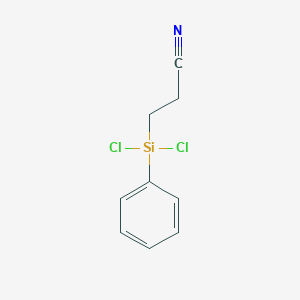
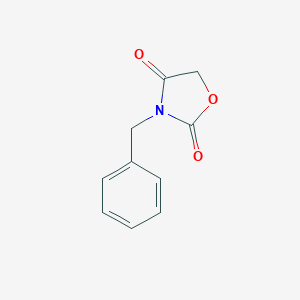
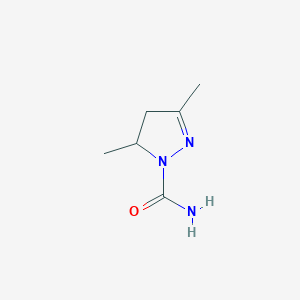
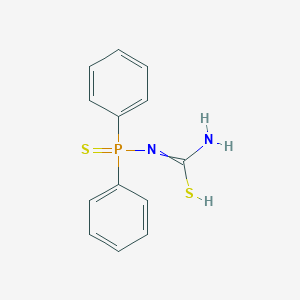

![1-Benzyl-2,3,4,9-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B93810.png)
